
3,5-bis(chloromethyl)-1H-pyrazolehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(chloromethyl)-1H-pyrazole hydrochloride: is a chemical compound with the molecular formula C5H7Cl3N2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-bis(chloromethyl)-1H-pyrazole hydrochloride typically involves the chloromethylation of 1H-pyrazole. The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is usually subjected to purification steps such as recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3,5-bis(chloromethyl)-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
- Substitution reactions yield various substituted pyrazoles.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in methyl-substituted pyrazoles.
Scientific Research Applications
Chemistry: 3,5-bis(chloromethyl)-1H-pyrazole hydrochloride is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the effects of pyrazole derivatives on biological systems. It is also employed in the development of new bioactive molecules with potential therapeutic applications.
Medicine: The compound is investigated for its potential use in the development of new drugs. Pyrazole derivatives have shown promise in treating various diseases, including cancer, inflammation, and neurological disorders.
Industry: In the industrial sector, 3,5-bis(chloromethyl)-1H-pyrazole hydrochloride is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3,5-bis(chloromethyl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This interaction can lead to changes in the structure and function of these biomolecules, resulting in various biological effects. The pathways involved include the inhibition of enzyme activity, disruption of DNA replication, and induction of cellular stress responses.
Comparison with Similar Compounds
- 3,5-bis(chloromethyl)pyridine hydrochloride
- 3,5-dichloromethyl-1H-pyrazole
- 3,5-bis(bromomethyl)-1H-pyrazole
Comparison: 3,5-bis(chloromethyl)-1H-pyrazole hydrochloride is unique due to its specific substitution pattern on the pyrazole ring. Compared to similar compounds, it offers distinct reactivity and biological activity. For instance, the presence of chloromethyl groups provides unique opportunities for further chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, its biological activity may differ from other halogenated pyrazoles, offering potential advantages in drug development and other applications.
Properties
Molecular Formula |
C5H7Cl3N2 |
|---|---|
Molecular Weight |
201.48 g/mol |
IUPAC Name |
3,5-bis(chloromethyl)-1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C5H6Cl2N2.ClH/c6-2-4-1-5(3-7)9-8-4;/h1H,2-3H2,(H,8,9);1H |
InChI Key |
PIGNOEXQSXJBGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1CCl)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


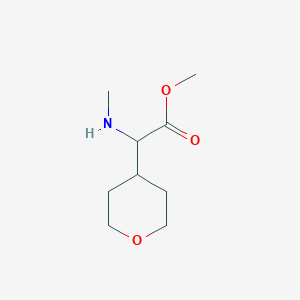



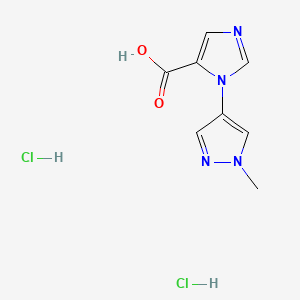
![1-{6-Oxa-3-azabicyclo[3.1.1]heptan-3-yl}ethan-1-one](/img/structure/B13543334.png)
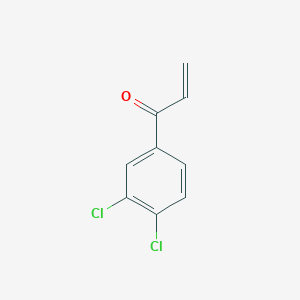
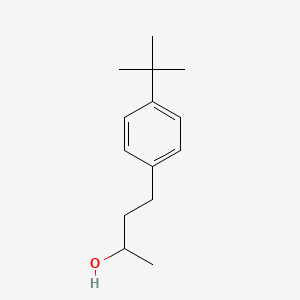


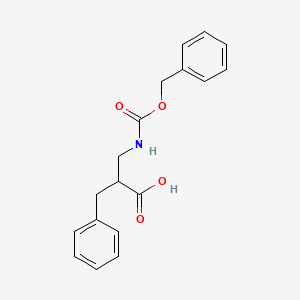
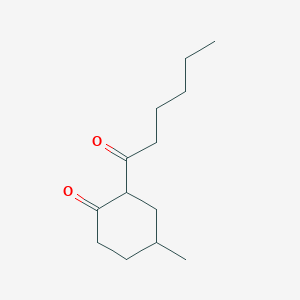
![2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}acetylchloridehydrochloride](/img/structure/B13543377.png)

